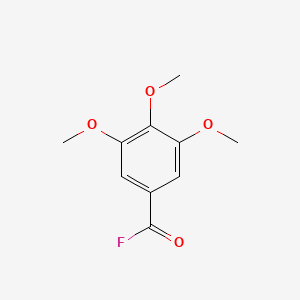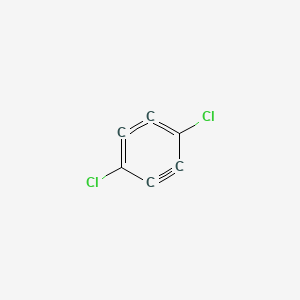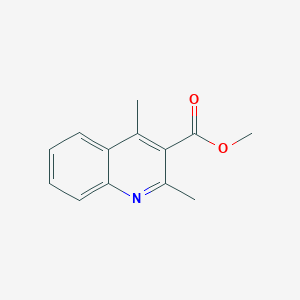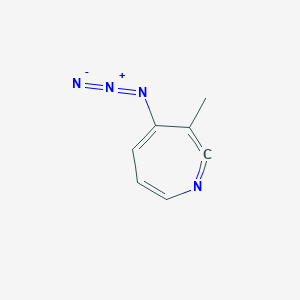![molecular formula C19H23OP B14220266 Phosphine oxide, [(2-methylcyclopentyl)methyl]diphenyl- CAS No. 525596-85-4](/img/structure/B14220266.png)
Phosphine oxide, [(2-methylcyclopentyl)methyl]diphenyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Phosphine oxide, [(2-methylcyclopentyl)methyl]diphenyl- is an organic compound that belongs to the class of phosphine oxides. These compounds are characterized by the presence of a phosphorus atom bonded to an oxygen atom, along with various organic substituents. Phosphine oxides are known for their stability and unique chemical properties, making them valuable in various scientific and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of phosphine oxide, [(2-methylcyclopentyl)methyl]diphenyl- typically involves the oxidation of its corresponding phosphine precursor. One common method is the reaction of the phosphine with an oxidizing agent such as hydrogen peroxide or oxygen. The reaction is usually carried out in an organic solvent like methanol or dichloromethane under controlled temperature conditions to ensure the desired product is obtained .
Industrial Production Methods
In an industrial setting, the production of phosphine oxides often involves large-scale oxidation processes. These processes are designed to maximize yield and purity while minimizing costs and environmental impact. The choice of oxidizing agents and solvents, as well as reaction conditions, are optimized for efficiency and scalability .
化学反応の分析
Types of Reactions
Phosphine oxide, [(2-methylcyclopentyl)methyl]diphenyl- undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form higher oxidation state products.
Reduction: It can be reduced back to its corresponding phosphine under specific conditions.
Substitution: The organic substituents on the phosphorus atom can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, oxygen.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Solvents: Methanol, dichloromethane, toluene.
Conditions: Controlled temperature and pressure, inert atmosphere for sensitive reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields higher oxidation state phosphine oxides, while reduction can regenerate the original phosphine .
科学的研究の応用
Phosphine oxide, [(2-methylcyclopentyl)methyl]diphenyl- has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as a reagent in organic synthesis.
Biology: Employed in the study of enzyme mechanisms and as a probe for biological systems.
Medicine: Investigated for its potential therapeutic properties and as a component in drug delivery systems.
Industry: Utilized in the production of polymers, coatings, and as a stabilizer in various formulations.
作用機序
The mechanism by which phosphine oxide, [(2-methylcyclopentyl)methyl]diphenyl- exerts its effects involves its ability to coordinate with metal ions and participate in redox reactions. The phosphorus-oxygen bond is highly polar, allowing the compound to act as a strong ligand and stabilize metal complexes. This property is particularly useful in catalysis and materials science .
類似化合物との比較
Similar Compounds
Diphenylmethylphosphine oxide: Similar in structure but with different substituents.
Trimethylphosphine oxide: Contains three methyl groups instead of the cyclopentyl and phenyl groups.
Triphenylphosphine oxide: Contains three phenyl groups, offering different steric and electronic properties.
Uniqueness
Phosphine oxide, [(2-methylcyclopentyl)methyl]diphenyl- is unique due to its specific combination of substituents, which confer distinct steric and electronic properties. These properties make it particularly effective in certain catalytic and stabilization applications, distinguishing it from other phosphine oxides .
特性
CAS番号 |
525596-85-4 |
|---|---|
分子式 |
C19H23OP |
分子量 |
298.4 g/mol |
IUPAC名 |
[(2-methylcyclopentyl)methyl-phenylphosphoryl]benzene |
InChI |
InChI=1S/C19H23OP/c1-16-9-8-10-17(16)15-21(20,18-11-4-2-5-12-18)19-13-6-3-7-14-19/h2-7,11-14,16-17H,8-10,15H2,1H3 |
InChIキー |
JFPQGKUXCXNRIH-UHFFFAOYSA-N |
正規SMILES |
CC1CCCC1CP(=O)(C2=CC=CC=C2)C3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-[(Oct-1-en-1-yl)sulfanyl]-1,3-benzoxazole](/img/structure/B14220189.png)

![3-N,6-N-bis[3-(dimethylamino)propyl]acridine-3,6-diamine](/img/structure/B14220203.png)


![{4-[(3-Methoxyphenyl)methyl]piperazin-1-yl}(5-nitrofuran-2-yl)methanone](/img/structure/B14220209.png)

![2-({[1,4-Bis(chloromethyl)-1H-1,2,3-triazol-5-yl]methyl}sulfanyl)ethan-1-ol](/img/structure/B14220231.png)


![2-[(4-Chloro-2-iodophenyl)sulfanyl]-6-methoxyaniline](/img/structure/B14220254.png)


